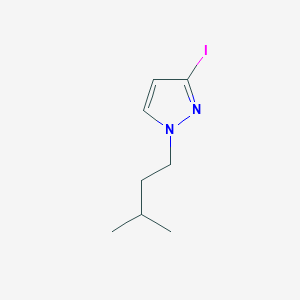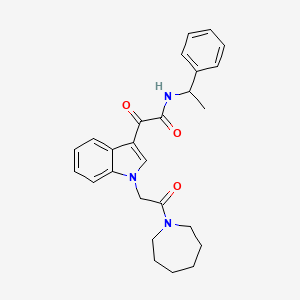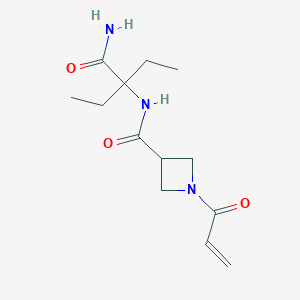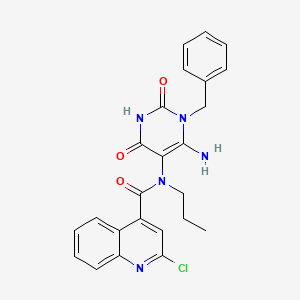![molecular formula C20H30ClNO2 B2355392 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride CAS No. 1212282-83-1](/img/structure/B2355392.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique structure, which combines a bicyclic system with an isoquinoline derivative. This compound finds its relevance in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride typically involves several key steps:
Formation of the bicyclic ring: : The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction, which involves a [4+2] cycloaddition between a diene and a dienophile.
Attachment of the methoxy group: : Methoxylation can be achieved through nucleophilic substitution reactions.
Isoquinoline derivative synthesis: : The isoquinoline moiety is synthesized via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Formation of the final compound: : The final compound is prepared by coupling the bicyclo[2.2.1]heptane derivative with the isoquinoline moiety through a series of condensation reactions.
Industrial Production Methods
Industrially, the synthesis process involves the optimization of reaction conditions for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and employing catalysts to reduce reaction times and improve selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to form ketones or carboxylic acids.
Reduction: : Reduction reactions can lead to the formation of alcohols or hydrocarbons.
Substitution: : Nucleophilic substitution can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction reagents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: : Alkyl halides, tosylates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
This compound has numerous scientific research applications, such as:
Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Serves as a tool for probing biological pathways and interactions.
Medicine: : Investigated for potential therapeutic effects in various diseases due to its bioactive properties.
Industry: : Utilized in the development of new materials and as intermediates in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially modulating biological pathways. The isoquinoline derivative can interact with nucleic acids and proteins, influencing cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
When compared with other similar compounds, such as:
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylbutyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2-methoxyphenyl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[221]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride stands out due to its combination of a bicyclic ring and an isoquinoline derivative, offering unique chemical and biological properties
That should cover all your points comprehensively. What are you thinking?
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2.ClH/c22-20(14-23-13-19-10-15-5-6-17(19)9-15)12-21-8-7-16-3-1-2-4-18(16)11-21;/h1-4,15,17,19-20,22H,5-14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRHTRFHVDUTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCC4=CC=CC=C4C3)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,5,5-tetramethyl-2-[3-(3-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2355310.png)



![5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2355320.png)
![5-Iodo-3-phenylbenzo[c]isoxazole](/img/structure/B2355323.png)
![Ethyl 2-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)benzenecarboxylate](/img/structure/B2355324.png)
![N-(4-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2355325.png)

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)
![Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2355328.png)

![1-(2-methylphenyl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2355330.png)

